Anti-Acetylcholinesterase (AChE) Potency: (S)-Malaoxon vs. (R)-Malaoxon
Against rat brain acetylcholinesterase (RBAChE), (R)-Malaoxon was an 8.6-fold more potent inhibitor than (S)-Malaoxon, based on their bimolecular reaction constants (ki) [1]. The difference in inhibitory potency was primarily linked to a 10-fold greater formation of the enzyme-inhibitor complex (Kd) for (R)-malaoxon compared to (S)-malaoxon, while the phosphorylation rate constants (kp) showed virtually no difference [1]. The racemic (RS)-malaoxon exhibited an intermediate inhibitory strength [1].
| Evidence Dimension | Inhibitory potency on rat brain AChE (ki) |
|---|---|
| Target Compound Data | (S)-Malaoxon: ki = 44 x 10^3 M^-1 min^-1 |
| Comparator Or Baseline | (R)-Malaoxon: ki = 387 x 10^3 M^-1 min^-1 |
| Quantified Difference | 8.6-fold lower potency for (S)-malaoxon |
| Conditions | Rat brain acetylcholinesterase (RBAChE) inhibition assay in vitro. |
Why This Matters
This demonstrates that (S)-Malaoxon is the essential low-activity enantiomer for use as a negative control or for studying non-AChE mediated effects.
- [1] Berkman CE, Quinn DA, Thompson CM. Interaction of acetylcholinesterase with the enantiomers of malaoxon and isomalathion. Chem. Res. Toxicol. 1993; 6(5):724-730. View Source
